Antispermatogenic Activity: Unsubstituted 1-Benzyl-1H-indazole-3-carboxylic acid is a Negative Control with Minimal Testicular Weight Reduction
In a head-to-head study evaluating a series of 1-benzyl-1H-indazole-3-carboxylic acid derivatives, the unsubstituted parent compound (target compound) exhibited minimal antispermatogenic activity, serving as a negative control. In contrast, halogenated derivatives such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (compound 11) showed potent activity [1].
| Evidence Dimension | Reduction in testicular weight |
|---|---|
| Target Compound Data | Negligible reduction; considered inactive |
| Comparator Or Baseline | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (compound 11): Significant reduction; exact percentage not reported in abstract but described as 'potent' |
| Quantified Difference | Target compound: inactive; Comparator: potent (qualitative) |
| Conditions | In vivo rat model; oral administration |
Why This Matters
This data defines the target compound as a negative control, essential for discerning structure-activity relationships and validating the necessity of halogen substitution for biological activity.
- [1] Corsi, G., & Palazzo, G. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 778–783. https://doi.org/10.1021/jm00228a008 View Source
